Choline bicarbonate
Description
Choline bicarbonate (C5H14NO·CHO3, molecular weight 165.19 g/mol) is an organic salt comprising choline and bicarbonate ions . It serves as a critical source of choline, an essential nutrient vital for liver function, brain development, lipid metabolism, and muscle movement . Industrially, it is utilized as a pharmaceutical excipient to enhance drug stability, solubility, and bioavailability, as well as a pH regulator and buffering agent in medications . Its applications extend to animal feed, dietary supplements, and deep eutectic solvents (DES) for drug delivery systems .
Structure
2D Structure
Properties
IUPAC Name |
hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGOGJIOHUEGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051246 | |
| Record name | Choline bicarbonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
| Record name | Choline bicarbonate | |
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CAS No. |
78-73-9 | |
| Record name | Choline bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Choline bicarbonate | |
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| Record name | CHOLINE BICARBONATE | |
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| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |
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| Record name | Choline bicarbonate | |
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| Record name | Choline hydrogen carbonate | |
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| Record name | CHOLINE BICARBONATE | |
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Preparation Methods
Synthetic Methods for Choline Bicarbonate
Direct Synthesis from Trimethylamine, Carbon Dioxide, and Ethylene Oxide
The most widely documented method for this compound production involves a two-step reaction between trimethylamine, carbon dioxide ($$\text{CO}_2$$), and ethylene oxide. This approach, detailed in patent CN109748808A, proceeds under mild conditions and achieves high yields.
Reaction Mechanism
Formation of Trimethylammonium Bicarbonate :
Trimethylamine ($$\text{N}(\text{CH}3)3$$) reacts with $$\text{CO}2$$ in an aqueous medium to form trimethylammonium bicarbonate:
$$
\text{N}(\text{CH}3)3 + \text{CO}2 + \text{H}2\text{O} \rightarrow [\text{NH}(\text{CH}3)3]^+ \text{HCO}3^-
$$
This exothermic reaction is conducted at temperatures below 40°C and pressures under 2 kgf/cm² to prevent $$\text{CO}_2$$ volatilization.Quaternization with Ethylene Oxide :
Trimethylammonium bicarbonate then reacts with ethylene oxide ($$\text{C}2\text{H}4\text{O}$$) to yield this compound:
$$
[\text{NH}(\text{CH}3)3]^+ \text{HCO}3^- + \text{C}2\text{H}4\text{O} \rightarrow [\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{HCO}3^-
$$
The reaction is maintained at 10–20°C to control ethylene oxide’s reactivity and minimize side products.
Industrial-Scale Optimization
Patent CN109748808A provides three embodiments illustrating scalability (Table 1):
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Trimethylamine (conc.) | 30% aqueous | 30% aqueous | 40% aqueous |
| $$\text{CO}_2$$ (kg) | 22 | 22 | 88 |
| Ethylene Oxide (kg) | 22.22 | 44.44 | 88.88 |
| Temperature (°C) | 10 | 20 | 40 |
| Yield (%) | 98.1 | 98.4 | 98.6 |
| Product Concentration | 57% aqueous | 51% aqueous | 60% aqueous |
Key findings include:
Alternative Routes and Comparative Analysis
While the direct method dominates industrial production, alternative pathways exist:
Choline Base Carbonation
Choline base ($$\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3^+ \text{OH}^-$$) can react with $$\text{CO}_2$$ to form this compound. However, this route is less economically viable due to choline base’s instability and tendency to decompose into trimethylamine and ethylene glycol.
Ion Exchange from Choline Chloride
Choline chloride ($$\text{C}5\text{H}{14}\text{ClNO}$$) undergoes anion exchange with sodium bicarbonate ($$\text{NaHCO}3$$) in aqueous solution:
$$
\text{C}5\text{H}{14}\text{ClNO} + \text{NaHCO}3 \rightarrow \text{C}5\text{H}{14}\text{NO}2 \cdot \text{HCO}3 + \text{NaCl}
$$
This method, though straightforward, requires costly purification steps to remove sodium chloride residues.
Analytical Characterization and Quality Control
This compound’s purity is critical for pharmaceutical applications. Nuclear magnetic resonance (NMR) and titration methods are employed for validation:
NMR Spectroscopy
$$^1$$H-NMR spectra of this compound in deuterated water ($$\text{D}_2\text{O}$$) reveal characteristic peaks:
- Trimethylamine protons: singlet at δ 3.12 ppm.
- Ethylene oxide-derived $$\text{CH}_2$$ groups: multiplets at δ 3.39–4.04 ppm.
Titration
Bicarbonate content is quantified via acid-base titration with hydrochloric acid ($$\text{HCl}$$):
$$
\text{HCO}3^- + \text{H}^+ \rightarrow \text{CO}2 + \text{H}_2\text{O}
$$
Residual trimethylamine is detected by back-titration with $$\text{NaOH}$$.
Applications in Choline Salt Synthesis
This compound serves as a versatile precursor for synthesizing ionic liquids and pharmaceutical salts:
Choline Acetate
Reacting this compound with acetic acid yields choline acetate, a biodegradable solvent:
$$
\text{this compound} + \text{CH}3\text{COOH} \rightarrow \text{Choline acetate} + \text{CO}2 + \text{H}_2\text{O}
$$
The RSC study achieved quantitative yields using methanol as a co-solvent.
Choline Salicylate
Choline salicylate, an aspirin alternative, is produced via stoichiometric reaction with salicylic acid:
$$
\text{this compound} + \text{C}7\text{H}6\text{O}3 \rightarrow \text{Choline salicylate} + \text{CO}2 + \text{H}_2\text{O}
$$
This method avoids unstable choline base intermediates, enhancing process safety.
Table 2: Choline Salts Derived from this compound
| Salt | Acid Used | Yield (%) | Application |
|---|---|---|---|
| Choline lactate | Lactic acid | 99 | Biodegradable solvent |
| Choline hexanoate | Caproic acid | 98 | Surfactant |
| Choline dodecanoate | Lauric acid | 97 | Lubricant additive |
Economic and Industrial Considerations
Cost Analysis
The direct synthesis method incurs lower raw material costs compared to ion exchange or choline base routes. Ethylene oxide and trimethylamine are commodity chemicals, with bulk prices averaging \$1,200/ton and \$800/ton, respectively.
Environmental Impact
$$\text{CO}_2$$ utilization in this compound synthesis aligns with carbon capture initiatives. However, ethylene oxide’s toxicity necessitates closed-loop reactor systems to mitigate occupational hazards.
Chemical Reactions Analysis
Types of Reactions: Choline bicarbonate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.
Reduction: this compound can be reduced under specific conditions to form choline and carbon dioxide.
Substitution: this compound can participate in substitution reactions, where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Betaine
Reduction: Choline and carbon dioxide
Substitution: Choline salts with different anions
Scientific Research Applications
Biomedical Applications
Choline bicarbonate is often studied within the context of its role in drug delivery systems, particularly when combined with other compounds such as geranic acid to form choline geranate (CAGE). This combination has shown significant potential in treating various medical conditions.
Drug Delivery Systems
- Transdermal Delivery : CAGE has been demonstrated to enhance the transdermal delivery of both hydrophobic and hydrophilic drugs. Studies indicate that formulations using a 1:4 ratio of this compound to geranic acid exhibit superior membrane penetration capabilities, making them effective carriers for drug delivery .
- Antimicrobial Properties : CAGE has shown promising antimicrobial activity against drug-resistant bacteria and fungi. The biocidal efficacy increases with higher concentrations of geranic acid, indicating its potential for treating infections .
Clinical Case Studies
- A notable clinical study involved the use of CAGE for the treatment of rosacea, a chronic inflammatory skin condition. The study included a 12-week open-label phase 1b trial demonstrating the safety and efficacy of this formulation . The results indicated significant improvements in patient outcomes, showcasing the clinical relevance of this compound in dermatological applications.
Nutritional Applications
Choline is an essential nutrient that plays a crucial role in human health, particularly concerning cognitive function and fetal development.
Cognitive Health
- Research has linked adequate choline intake to improved cognitive performance in adults. Observational studies suggest that higher plasma concentrations of choline correlate with better cognitive abilities, particularly in older adults . This highlights the importance of this compound as a dietary supplement.
Pregnancy and Development
- Choline supplementation during pregnancy has been associated with improved fetal brain development and may reduce the risk of neurodevelopmental disorders . This underscores the significance of this compound in prenatal nutrition.
Industrial Applications
This compound finds utility in various industrial processes, particularly in the oil and gas sector.
Clay Stabilization
- In drilling operations, this compound serves as an environmentally friendly clay stabilizer. It mitigates issues related to wellbore instability and enhances drilling efficiency by reducing cuttings disintegration and permeability reduction .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biomedical | Drug delivery systems (CAGE) | Enhanced bioavailability and antimicrobial effects |
| Treatment of skin conditions (rosacea) | Improved patient outcomes | |
| Nutritional | Cognitive health enhancement | Better cognitive performance |
| Prenatal nutrition | Supports fetal brain development | |
| Industrial | Oil and gas industry | Environmentally friendly clay stabilization |
Mechanism of Action
Choline bicarbonate exerts its effects primarily through its choline component. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve signal transmission. It also contributes to the synthesis of phosphatidylcholine, a major component of cell membranes. The bicarbonate ion helps maintain pH balance, which is crucial for various enzymatic reactions and cellular processes .
Comparison with Similar Compounds
Key Distinctions :
- Solubility : this compound-based DES (e.g., CAGE) demonstrate superior water solubility compared to hydrophobic choline chloride-fatty acid systems .
- Biocompatibility : CAGE exhibits low cytotoxicity to human cells, whereas some choline chloride-based DES require additional stabilizers to mitigate tissue irritation .
This compound vs. Sodium Bicarbonate
Sodium bicarbonate (NaHCO3) shares bicarbonate functionality but differs in cation composition and applications:
Clinical Advantages of this compound :
- Lower Toxicity : Unlike sodium bicarbonate, which can cause hypokalemia or paradoxical CSF acidosis in overdose, this compound is well-tolerated in nutritional and pharmaceutical doses .
- Functional Versatility : Combines nutrient delivery (choline) with pH regulation, enabling dual-action formulations .
Comparison with Other Choline Derivatives
This compound is distinct from other choline salts in structure and function:
Research Findings and Market Insights
- Antimicrobial Efficacy : CAGE (this compound:geranic acid) demonstrates broad-spectrum antimicrobial activity against 47 pathogens, including drug-resistant strains, with minimal cytotoxicity .
- Market Growth : The this compound market is projected to grow at a CAGR of 8.7%, driven by demand in animal feed and nutraceuticals .
- Drug Delivery : CAGE-based formulations achieve 3–5× higher transdermal insulin absorption compared to conventional enhancers like sodium lauryl sulfate .
Biological Activity
Choline bicarbonate, a salt of choline and bicarbonate, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores the biological activity of this compound, including its effects on health, mechanisms of action, and relevant research findings.
Overview of this compound
Choline is an essential nutrient that plays a critical role in various physiological processes, including neurotransmission, lipid metabolism, and cell membrane integrity. Bicarbonate serves as a buffering agent in physiological systems. The combination of these two compounds into this compound enhances its bioavailability and efficacy.
This compound's biological activity can be attributed to several mechanisms:
- Neurotransmission : Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and cognitive function. Supplementation with this compound may enhance acetylcholine synthesis, potentially improving memory and cognitive performance .
- Lipid Metabolism : Choline is vital for the synthesis of phosphatidylcholine, a key component of cell membranes. This function supports cellular integrity and signaling pathways .
- Antimicrobial Properties : Recent studies have indicated that formulations containing choline, such as choline geranate (CAGE), exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties when used in specific formulations .
Clinical Studies
A series of clinical trials have investigated the effects of choline supplementation, including this compound:
- Cognitive Function : A randomized controlled trial demonstrated that supplementation with different forms of choline (including this compound) significantly improved cognitive performance in older adults .
- Endothelial Function : Another study found that combining choline with magnesium improved endothelial function in patients with type 2 diabetes, indicating potential cardiovascular benefits .
Antimicrobial Activity
This compound's role in antimicrobial formulations has been explored extensively:
- Choline Geranate (CAGE) : A deep eutectic solvent composed of choline and geranic acid showed significant antimicrobial activity against bacteria at low concentrations (6.5–13 mM), while higher concentrations were bactericidal. This suggests that the combination may enhance the antimicrobial properties of this compound .
Data Table: Summary of Clinical Trials Involving Choline Supplementation
Case Studies
- Cognitive Enhancement : A study involving older adults showed that those supplemented with choline displayed improved memory recall compared to a placebo group. This underscores the potential cognitive benefits associated with this compound intake.
- Antimicrobial Application : In a clinical trial testing CAGE for treating rosacea, participants reported significant improvements in skin condition after treatment with formulations containing choline geranate, indicating the practical application of choline-based compounds in dermatological therapies .
Q & A
Q. How is choline bicarbonate utilized in physiological buffer preparation for cell culture studies?
this compound is commonly used to replace sodium ions in sodium-free buffers, maintaining osmolarity while studying ion-dependent transport mechanisms. For example, in amino acid uptake assays, cells are incubated in choline KRP buffer (25 mM this compound, 119 mM NaCl substitutes) to deplete intracellular amino acids. Post-incubation, transport is initiated using radiolabeled substrates, followed by centrifugation, scintillation counting, and protein quantification via SDS-NaOH extraction . This method minimizes sodium interference in transmembrane transport studies.
Q. What analytical methods are recommended for quantifying this compound in aqueous solutions?
this compound can be accurately determined via titrimetry in glacial acetic acid using perchloric acid. This method involves dissolving the compound in acetic acid, titrating to a clear endpoint, and validating purity with gravimetric cross-checks. For aqueous solutions, a modified protocol adjusts for water content while maintaining precision (±0.5% error) .
Q. What synthesis routes are available for this compound, and what are their yields?
A common synthesis route involves reacting N,N-dimethyl ethanolamine with dimethyl carbonate, yielding this compound at ~68% efficiency. Critical steps include pH control during carbon dioxide infusion and purification via recrystallization to avoid byproducts like unreacted amines .
Advanced Research Questions
Q. How does this compound influence intracellular vs. extracellular pH modulation in experimental models?
this compound selectively alkalinizes extracellular tumor microenvironments without altering intracellular pH, as shown in breast cancer models. This is quantified via P magnetic resonance spectroscopy and fluorescence microscopy in sodium-free buffers. Such pH modulation inhibits metastatic colonization by reducing cathepsin B activity, a protease critical for matrix remodeling .
Q. What are the differential effects of this compound vs. other choline salts (e.g., chloride) on microbial metabolism in anaerobic systems?
In rumen microbiome studies, this compound enriches Enterococcus avium and Alkaliphilus spp., which metabolize it to acetaldehyde—a hydrogen sink that diverts electrons from methanogenesis. In contrast, choline chloride favors Olsenella umbonata, producing acetate via microcompartmentalized pathways. These differences are quantified via H-NMR metabolomics and 16S rRNA sequencing .
Q. How to address discrepancies in this compound’s stability across experimental conditions?
Stability varies with hydration and temperature. For reproducible results, store solutions at 4°C under inert gas (e.g., argon) to prevent CO loss. Pre-titrate batches using perchloric acid to confirm concentration and discard degraded samples showing pH drift >0.2 units .
Q. What mechanisms explain this compound’s interaction with carbonic anhydrase in epithelial transport studies?
In porcine ciliary epithelium, this compound activates sodium-independent bicarbonate transporters (e.g., AE2), which are inhibited by DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid). Carbonic anhydrase IV facilitates CO hydration, enhancing bicarbonate flux. These interactions are validated using BCECF pH-sensitive dyes and Western blotting for transporter expression .
Methodological Considerations
- Buffer Preparation : Use this compound (25 mM) in choline KRP buffer for sodium-free assays, adjusting osmolarity with choline chloride .
- Data Interpretation : Contrast intracellular vs. extracellular pH effects using compartment-specific probes (e.g., fluorescence ratios at 488/460 nm) .
- Contradiction Resolution : When observing divergent microbial responses, validate choline degradation pathways via C-labeled metabolites and gene cluster analysis (e.g., cutC/D operons) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
